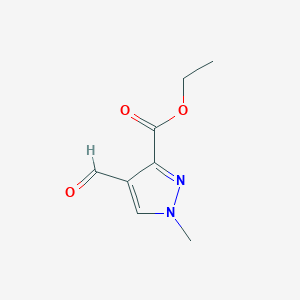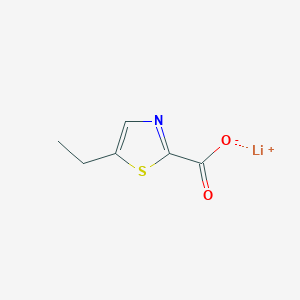
ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring made of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can be achieved through various strategies. One such strategy involves the Hurd-Mori and Vilsmeier-Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . Another approach involves the multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system .Molecular Structure Analysis
The molecular structure of ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOEt), which are attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole derivatives, including ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, can participate in various chemical reactions. For instance, they can undergo radical addition followed by intramolecular cyclization to afford the pyrazole skeleton .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable intermediate for designing novel pharmaceutical compounds. Researchers explore its structural modifications to create potential drugs with diverse biological activities. For instance, derivatives of pyrazoles have demonstrated antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Fungicidal Agents
In the realm of agriculture, pyrazole derivatives play a crucial role as fungicidal agents. Researchers have synthesized carboxamide derivatives from 5-aminopyrazoles, which exhibit inhibitory activity against succinate dehydrogenase in fungal strains . These compounds contribute to crop protection and disease management.
Organic Synthesis and Chemical Transformations
The pyrazole scaffold allows for diverse chemical transformations. Researchers use it as a building block to construct more complex molecules. For example, regioselective syntheses of 1-aryl-3,4,5-substituted pyrazoles involve condensation reactions with arylhydrazines, leading to valuable intermediates for further functionalization .
Green Chemistry and Catalyst Development
Efforts are underway to develop sustainable synthetic routes using pyrazoles. Researchers explore eco-friendly catalysts, such as Amberlyst-70, for efficient transformations. Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate can participate in atom-efficient reactions, contributing to greener chemical processes .
Orientations Futures
Pyrazole derivatives, including ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on developing new synthetic strategies for these compounds, exploring their potential biological activities, and finding new and improved applications .
Propriétés
IUPAC Name |
ethyl 4-formyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-10(2)9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBYCPSBPGSNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1594890-30-8 | |
| Record name | ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoate](/img/structure/B1430566.png)






![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/structure/B1430574.png)

![8-Oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B1430576.png)

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)